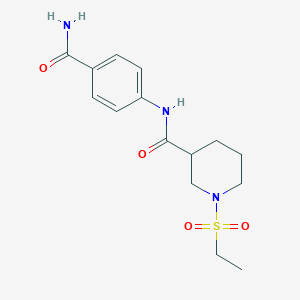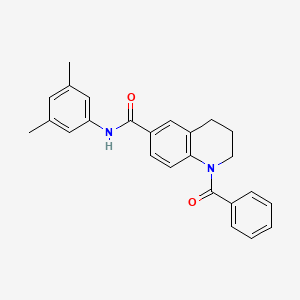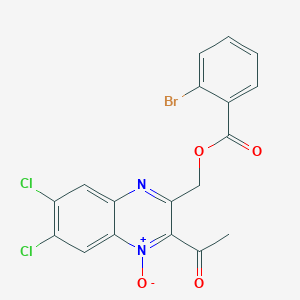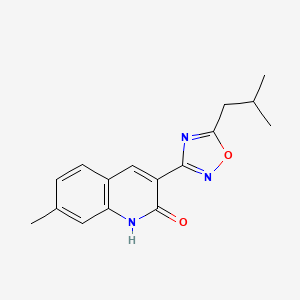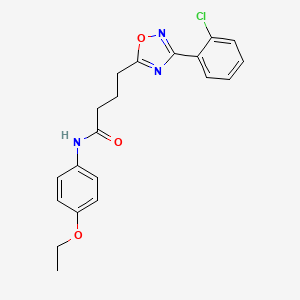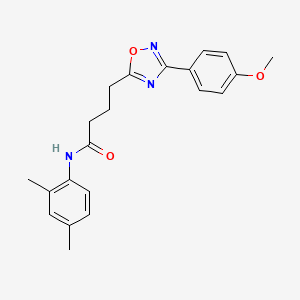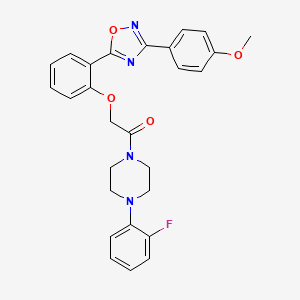![molecular formula C22H27BrN2O3S B7715114 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It works by inhibiting the activity of a specific protein called TYK2, which is involved in the inflammatory response.
Mechanism of Action
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide works by selectively inhibiting the activity of TYK2, a protein that is involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. By blocking this pathway, this compound reduces inflammation and may help to prevent damage to the affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in animal models of autoimmune diseases. It has also been shown to improve joint inflammation and reduce the severity of symptoms in these models.
Advantages and Limitations for Lab Experiments
One advantage of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide is its selectivity for TYK2, which may reduce the risk of off-target effects. However, its efficacy and safety in humans are still being evaluated, and further research is needed to determine its long-term effects.
Future Directions
There are several potential future directions for research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to treatment with this compound. Finally, further studies are needed to evaluate the safety and efficacy of this compound in different patient populations and disease states.
Synthesis Methods
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide involves several steps, starting with the reaction between 4-bromobenzylamine and 4-ethylbenzenesulfonyl chloride to form the intermediate compound this compound. This intermediate is then treated with a series of reagents to produce the final product, this compound.
Scientific Research Applications
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide has been the subject of extensive research in the field of autoimmune diseases. In preclinical studies, it has shown promising results in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O3S/c23-19-14-12-18(13-15-19)16-25(29(27,28)21-10-6-3-7-11-21)17-22(26)24-20-8-4-1-2-5-9-20/h3,6-7,10-15,20H,1-2,4-5,8-9,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVRLTVSJYDRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
